N-((1-Fluorocyclopentyl)methyl)thietan-3-amine
Description
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is a compound that features a fluorinated cyclopentyl group attached to a thietan-3-amine moiety
Properties
Molecular Formula |
C9H16FNS |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H16FNS/c10-9(3-1-2-4-9)7-11-8-5-12-6-8/h8,11H,1-7H2 |
InChI Key |
XRSMSPWTALBDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC2CSC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of 1-fluorocyclopentylmethyl chloride with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The fluorine atom in the cyclopentyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorinated cyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan-3-amine moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A structurally similar compound without the fluorinated cyclopentyl group.
Cyclopentylamine: Lacks the thietan moiety but shares the cyclopentylamine structure.
Fluorocyclopentylamine: Contains the fluorinated cyclopentyl group but lacks the thietan moiety.
Uniqueness
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is unique due to the combination of the fluorinated cyclopentyl group and the thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
